10-Propionylphenothiazine

Description

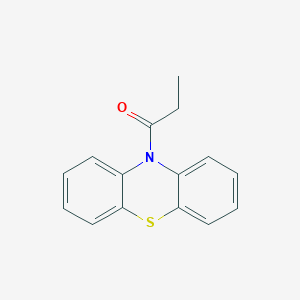

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216416 | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-75-9 | |

| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Propionylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-propionylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

10-Propionylphenothiazine chemical structure and properties

Abstract

10-Propionylphenothiazine, a derivative of the phenothiazine heterocyclic system, represents a significant scaffold in medicinal chemistry. Phenothiazines are a well-established class of compounds known for a wide range of biological activities, primarily as antipsychotic agents that antagonize dopamine receptors.[1][2] The addition of a propionyl group at the N-10 position of the phenothiazine core modifies its physicochemical properties and pharmacological profile, leading to a diverse array of potential applications. This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, synthesis and purification, detailed spectral analysis, pharmacological context, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of heterocyclic compounds.

Chemical Identity and Physicochemical Properties

This compound, with the chemical name 1-(10H-Phenothiazin-10-yl)propan-1-one, is a solid, white to off-white compound.[3] The core structure consists of a tricyclic phenothiazine nucleus, where the nitrogen atom at position 10 is acylated with a propionyl group. This structural modification is crucial as it influences the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

1.1. Chemical Structure

-

Molecular Formula: C₁₅H₁₃NOS

-

Molecular Weight: 255.33 g/mol [3]

-

CAS Number: 6622-75-9[3]

-

IUPAC Name: 1-(10H-phenothiazin-10-yl)propan-1-one

1.2. Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 91-92 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 476.9 ± 15.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | -3.91 ± 0.20 | ChemicalBook[3] |

| XLogP3 | 4.3 | PubChem[4] |

| Solubility | Soluble in Acetone, Chloroform, DMSO, Ethyl Acetate | ChemicalBook[3] |

| Appearance | White to Off-White Solid | ChemicalBook[3] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the N-acylation of the phenothiazine core. This reaction is a standard procedure in organic synthesis, but optimization is key to achieving high yield and purity.

2.1. Synthetic Rationale and Strategy

The most direct route involves the reaction of phenothiazine with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a base. The base serves to deprotonate the secondary amine of the phenothiazine, forming a more nucleophilic phenothiazinate anion that readily attacks the electrophilic carbonyl carbon of the acylating agent. The choice of solvent and base is critical to prevent side reactions and facilitate product isolation.

Below is a generalized workflow for the synthesis and subsequent purification of this compound.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6622-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of 10-Propionylphenothiazine

An In-depth Technical Guide to the Mechanism of Action of 10-Propionylphenothiazine

Introduction

The phenothiazine class of compounds represents a cornerstone in the history of psychopharmacology, with its discovery revolutionizing the treatment of psychosis.[1] These tricyclic heterocyclic molecules are the foundation for the first generation of antipsychotic drugs, primarily used in the management of schizophrenia and other psychotic disorders.[2] The therapeutic effects of phenothiazines are intrinsically linked to their interaction with various neurotransmitter systems in the central nervous system. This guide will provide an in-depth technical exploration of the mechanism of action of a specific derivative, this compound. While direct literature on this particular compound is sparse, this guide will extrapolate from the well-established pharmacology of the phenothiazine scaffold and related analogues to build a comprehensive profile. We will delve into the core mechanisms, hypothesize the influence of the 10-propionyl substitution, and detail the requisite experimental protocols for the complete elucidation of its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's potential therapeutic actions and the methodologies to validate them.

Core Pharmacology of the Phenothiazine Scaffold

The therapeutic efficacy of phenothiazine antipsychotics is primarily attributed to their ability to antagonize dopamine D2 receptors in the brain.[3][4] This action is central to their capacity to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from hyperactivity of dopaminergic pathways.[1]

Dopamine D2 Receptor Antagonism

Phenothiazines function as competitive antagonists at D2 receptors, physically blocking the binding of the endogenous neurotransmitter, dopamine.[5] This blockade is particularly relevant in the mesolimbic pathway, a key brain circuit involved in reward and motivation, where an excess of dopamine is implicated in psychosis. By inhibiting D2 receptor activity, phenothiazines reduce dopaminergic neurotransmission, thereby mitigating psychotic symptoms.[1][3]

Beyond the mesolimbic pathway, D2 receptor antagonism in other brain regions contributes to both therapeutic effects and side effects. For instance, blockade in the mesocortical pathway can sometimes exacerbate negative symptoms or cognitive deficits. Antagonism in the nigrostriatal pathway is responsible for the extrapyramidal side effects (EPS) characteristic of first-generation antipsychotics, which include symptoms resembling Parkinson's disease, akathisia, and dystonia.[2] Finally, D2 receptor blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia.

Dopamine D2 receptor signaling pathway and its inhibition by this compound.

Secondary Receptor Interactions

Phenothiazines are not exclusively selective for D2 receptors; they interact with a range of other neurotransmitter receptors, which contributes to their broad pharmacological profile and side effects.[4]

-

Muscarinic M1 Receptor Antagonism: Blockade of these cholinergic receptors leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[4]

-

Histamine H1 Receptor Antagonism: This action is responsible for the sedative and hypnotic effects of many phenothiazines.[3]

-

Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can cause orthostatic hypotension and dizziness.

Hypothesized Influence of the 10-Propionyl Group

The chemical structure of phenothiazines can be modified at various positions, with the side chain at the 10-position being a critical determinant of potency and pharmacological activity.[4] The presence of a propionyl group at this position in this compound likely modulates its properties in several ways:

-

Receptor Affinity and Selectivity: The size, shape, and electronic properties of the propionyl group can alter the binding affinity of the molecule for the D2 receptor and other receptors. It may enhance or decrease affinity, or shift the selectivity profile, potentially leading to a different balance of therapeutic effects and side effects.

-

Novel Pharmacological Actions: Research on related compounds, such as 10-(3-dialkylamino) propionylphenothiazines, has revealed activities beyond simple receptor antagonism, including antiarrhythmic effects, calcium channel antagonism, and interactions with sigma receptors and sodium channels.[6] The propionyl moiety in this compound may confer similar novel activities.

-

Pharmacokinetics: The propionyl group will influence the lipophilicity and metabolic stability of the compound.[7] This can affect its absorption, distribution throughout the body (including penetration of the blood-brain barrier), metabolism by liver enzymes (such as the cytochrome P450 system), and its rate of excretion.[7][8]

Experimental Elucidation of the Mechanism of Action

A systematic and multi-faceted experimental approach is necessary to fully characterize the mechanism of action of this compound.

Part A: Receptor Binding Profile

The initial step is to determine the binding affinity of the compound for a wide range of relevant central nervous system receptors. A radioligand binding assay is the gold standard for this purpose.[9]

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines recombinantly expressing the target human receptors (e.g., dopamine D2, serotonin 5-HT2A, etc.). Culture the cells and harvest them. Homogenize the cells in an appropriate buffer and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane preparation in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) to each well.[10]

-

Competition: Add increasing concentrations of this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radiolabeled antagonist (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.[10]

-

Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Workflow for a Radioligand Competition Binding Assay.

Table 1: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Ki (nM) |

| Dopamine D2 | 5.2 |

| Dopamine D3 | 15.8 |

| Dopamine D4 | 25.1 |

| Serotonin 5-HT2A | 8.9 |

| Serotonin 5-HT1A | 150 |

| Serotonin 5-HT7 | 75 |

| Histamine H1 | 12.3 |

| Muscarinic M1 | 250 |

| Alpha-1 Adrenergic | 45 |

Part B: Functional Activity at Key Receptors

Once the binding affinities are established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound acts as an antagonist, agonist, or partial agonist). For G-protein coupled receptors like the D2 receptor, which is coupled to the inhibitory G-protein (Gi), a cyclic AMP (cAMP) accumulation assay is a standard method.[11]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[12]

-

Assay Setup: Seed the cells in a 96-well plate. Pre-treat the cells with increasing concentrations of this compound for a short period.

-

Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (an adenylyl cyclase activator).[12] D2 receptor activation by dopamine will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[11]

-

Data Analysis: An antagonist will reverse the dopamine-induced inhibition of cAMP production in a dose-dependent manner. Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for its antagonistic activity.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. egpat.com [egpat.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 11. innoprot.com [innoprot.com]

- 12. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 10-Propionylphenothiazine: A Technical Guide for Researchers

Disclaimer: Direct pharmacological data for 10-Propionylphenothiazine is not extensively available in peer-reviewed literature. This guide, therefore, presents a predicted pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenothiazine class of compounds. All predictions are grounded in authoritative data from analogous compounds and are intended to guide future research.

Introduction: The Phenothiazine Scaffold and the Significance of the 10-Propionyl Moiety

Phenothiazines are a cornerstone in the history of psychopharmacology, representing a versatile tricyclic scaffold that has yielded a multitude of clinically significant drugs.[1] Their therapeutic applications span from antipsychotic and antiemetic to antihistaminic effects, primarily driven by their interaction with various neurotransmitter systems.[2] The pharmacological activity of phenothiazine derivatives is critically influenced by the nature of the substituent at the 10-position of the heterocyclic ring. This guide focuses on this compound, a derivative characterized by a propionyl group at this key position. Based on established structure-activity relationships, the presence of a short acyl chain, such as propionyl, suggests a distinct pharmacological profile that warrants investigation.

Predicted Mechanism of Action: A Focus on Dopamine Receptor Antagonism

The hallmark of the phenothiazine class is its interaction with the dopaminergic system, particularly the D2 dopamine receptor.[3][4] It is presumed that this compound will primarily mediate its pharmacological effects through competitive antagonism at D2-type dopamine receptors.[5] The propionyl group at the 10-position is expected to influence the conformational flexibility of the side chain, which is crucial for optimal interaction with the receptor binding pocket.

Dopaminergic Signaling Pathway

The predicted antagonistic action of this compound at the D2 receptor would inhibit the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Predicted mechanism of this compound at the D2 receptor.

Predicted Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of phenothiazines are well-characterized and provide a framework for predicting the behavior of this compound.[2][6]

| Parameter | Predicted Profile for this compound | Rationale based on Phenothiazine Class |

| Absorption | Likely well-absorbed orally. | Phenothiazines are generally lipophilic and readily absorbed from the gastrointestinal tract.[6] |

| Distribution | High volume of distribution (Vd), expected to cross the blood-brain barrier. | The lipophilic nature of the phenothiazine core facilitates extensive tissue distribution, including the central nervous system.[7] |

| Metabolism | Predicted to undergo hepatic metabolism, primarily via cytochrome P450 enzymes. | The phenothiazine ring is susceptible to oxidation, and the propionyl side chain may be subject to hydrolysis or further oxidation. CYP2D6 and CYP1A2 are common metabolic pathways for this class.[8] |

| Excretion | Primarily excreted as metabolites in the urine and feces. | Consistent with the excretion pathways of other phenothiazine derivatives. |

Predicted Pharmacodynamics and Potential Therapeutic Effects

Based on its presumed D2 receptor antagonism, this compound is predicted to exhibit several pharmacodynamic effects with potential therapeutic applications.

-

Antipsychotic Activity: The primary therapeutic potential is likely in the management of psychosis, similar to other D2 antagonists.[3]

-

Antiemetic Effects: Blockade of D2 receptors in the chemoreceptor trigger zone of the medulla is a common mechanism for the antiemetic action of phenothiazines.

-

Sedative Properties: Some phenothiazines exhibit sedative effects, which could be a property of this compound as well.[2]

Potential Adverse Effects and Toxicological Profile

The adverse effects of this compound are predicted to be consistent with the known side-effect profile of the phenothiazine class.

-

Extrapyramidal Symptoms (EPS): Due to the blockade of dopamine receptors in the nigrostriatal pathway, there is a risk of inducing movement disorders such as parkinsonism, dystonia, and akathisia.[7]

-

Anticholinergic Effects: Depending on its affinity for muscarinic receptors, it may cause dry mouth, blurred vision, and constipation.

-

Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-adrenergic blockade.[7]

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization: Dopamine D2 Receptor Binding Assay

This assay will determine the binding affinity of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue, which is rich in D2 receptors, in an appropriate buffer.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) to quantify the binding affinity.[9]

Caption: Workflow for a D2 receptor competitive binding assay.

In Vivo Evaluation: Animal Models of Psychosis

Animal models are crucial for assessing the potential antipsychotic efficacy of this compound.

Conditioned Avoidance Response (CAR) Model:

This model assesses the ability of a compound to suppress a learned avoidance response, which is predictive of antipsychotic activity.

Methodology:

-

Training: Train rats to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

-

Drug Administration: Administer this compound to the trained animals.

-

Testing: Test the animals for their ability to perform the avoidance response.

-

Data Analysis: A selective suppression of the avoidance response without significant motor impairment suggests potential antipsychotic efficacy.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the established principles of phenothiazine pharmacology allow for a reasoned and scientifically grounded prediction of its pharmacological profile. The core of its activity is likely to be dopamine D2 receptor antagonism, leading to potential antipsychotic and antiemetic effects, but also carrying the risk of extrapyramidal side effects. The in-depth experimental protocols outlined in this guide provide a clear roadmap for future research to empirically validate these predictions. Further investigation into its receptor selectivity profile, metabolic stability, and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 10-Propionylphenothiazine Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine scaffold represents a cornerstone in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1] Beyond their neuroleptic applications, modifications of the phenothiazine core have unlocked a diverse spectrum of pharmacological activities. This technical guide focuses on a specific and promising subclass: 10-propionylphenothiazine derivatives. The introduction of a propionyl group at the nitrogen atom of the phenothiazine ring system significantly modulates the molecule's physicochemical and biological properties, leading to a range of potential therapeutic applications. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential uses of these derivatives, with a particular focus on their antiarrhythmic, anticancer, and antimicrobial properties. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Introduction: The Phenothiazine Core and the Significance of 10-Propionyl Modification

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with two benzene rings linked by a sulfur and a nitrogen atom.[2] The discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized psychiatry and spurred extensive research into phenothiazine derivatives.[1] The versatility of the phenothiazine nucleus allows for chemical modifications at various positions, most notably at the N-10 position of the central thiazine ring.

The introduction of a propionyl group at this position, creating this compound derivatives, alters the electronic and steric properties of the molecule. This modification can influence receptor binding, membrane permeability, and metabolic stability, thereby diversifying the pharmacological profile. This guide will delve into the specifics of how this seemingly simple acylation can lead to compounds with significant therapeutic potential in cardiovascular diseases, oncology, and infectious diseases.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is the N-acylation of the phenothiazine core. This can be achieved through several methods, with the choice of method often depending on the desired substituents on the phenothiazine ring and the propionyl chain.

Direct N-Acylation with Propionyl Chloride

A straightforward and widely used method involves the reaction of a phenothiazine with propionyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydride, serves to deprotonate the nitrogen atom of the phenothiazine, forming a more nucleophilic phenothiazinate anion that readily reacts with the electrophilic carbonyl carbon of propionyl chloride.[3]

Experimental Protocol: General Procedure for N-Acylation of Phenothiazine

-

To a solution of the appropriately substituted phenothiazine (1 equivalent) in a dry aprotic solvent (e.g., anhydrous toluene, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equivalents, e.g., sodium hydride or triethylamine) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes.

-

Cool the reaction mixture back to 0 °C and add propionyl chloride (1.1 equivalents) dropwise.

-

The reaction is then typically stirred at room temperature or heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Diagram: General Workflow for N-Acylation of Phenothiazine

References

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazines: Neurochemical Aspects of Their Mode of Action [ouci.dntb.gov.ua]

- 3. Synthesis and antimicrobial activities of novel biologically active heterocycles: 10h-phenothiazines, their ribofuranosides, and sulfone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Activities of 10-Propionylphenothiazine: A Roadmap for Investigation

Abstract: This technical guide provides a comprehensive framework for investigating the in vitro and in vivo activities of 10-Propionylphenothiazine. While direct, contemporary research on this specific molecule is limited, its structural backbone—the phenothiazine scaffold—is a wellspring of pharmacological activity, from antipsychotics to emerging anticancer and antimicrobial agents.[1][2][3][4] This document serves as a roadmap for researchers, scientists, and drug development professionals. It synthesizes established methodologies for evaluating phenothiazine derivatives and proposes a logical, structured approach to characterizing the biological profile of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in the extensive literature surrounding the phenothiazine class.

Introduction: The Phenothiazine Privileged Scaffold

Phenothiazine is an organic compound featuring a tricyclic structure with nitrogen and sulfur atoms in the central ring.[3][4] This "privileged scaffold" has been a cornerstone of medicinal chemistry for decades.[5] Its derivatives, such as chlorpromazine and promethazine, were revolutionary in psychiatry and allergy treatment.[3][4][6] The unique, butterfly-like conformation of the phenothiazine core allows for extensive chemical modification, primarily at the N10 position of the central ring, which significantly influences biological activity.[5]

This compound, also known as 1-(10H-phenothiazin-2-yl)propan-1-one, is a derivative with a propionyl group attached to the nitrogen atom.[7] While its specific activities are not widely documented in recent literature, the addition of carbonyl groups and alkyl chains at the N10 position is a known strategy for generating compounds with diverse pharmacological profiles, including antiarrhythmic, calcium-antagonistic, and anti-inflammatory properties.[8] The historical context and the known versatility of the phenothiazine scaffold suggest that this compound is a compelling candidate for systematic biological evaluation.

Proposed Areas of Investigation & Rationale

Based on the broad bioactivity of the phenothiazine class, the following areas represent the most logical and promising starting points for a comprehensive investigation of this compound.

-

Antiproliferative and Anticancer Activity: Phenothiazine derivatives have demonstrated significant potential as anticancer agents.[9][10][11][12] They can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways like PI3K/Akt/mTOR that are critical for cancer cell proliferation.[13] The structural modifications in this compound warrant a thorough investigation of its cytotoxic potential against various cancer cell lines.

-

Antimicrobial Activity: The phenothiazine core has long been associated with antimicrobial effects.[3][14] Derivatives have shown activity against drug-resistant bacteria like MRSA and multidrug-resistant tuberculosis (MDR-TB).[3][14] Therefore, evaluating this compound against a panel of clinically relevant bacteria and fungi is a high-priority endeavor.

-

Neuropharmacological Activity: As the parent scaffold for the first generation of antipsychotics, the potential for central nervous system (CNS) activity cannot be overlooked.[4][10] Phenothiazines primarily act as antagonists of dopamine D2 receptors.[6][13] Initial screening should include receptor binding assays to determine any affinity for dopaminergic or other CNS receptors.

Methodologies for In Vitro Evaluation

The following protocols are foundational for characterizing the initial biological activity of this compound. These methods are chosen for their robustness, reproducibility, and the clarity of their endpoints.

Assessment of Antiproliferative Activity

Causality of Experimental Design: The primary goal is to determine if this compound can inhibit the growth of cancer cells. The MTT assay is selected as the initial screening tool. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxicity or cytostatic effects. Human cancer cell lines from different tissue origins (e.g., breast, colon, lung) are chosen to assess the breadth of activity.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent toxicity. Replace the media in the wells with the media containing the different concentrations of the compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Workflow for MTT Cell Viability Assay

Caption: Workflow for determining cell viability via MTT assay.

Evaluation of Antimicrobial Activity

Causality of Experimental Design: The objective is to determine if this compound has bacteriostatic (inhibits growth) or bactericidal (kills bacteria) properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15] This method is chosen for its efficiency and quantitative results. A panel including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans) will provide a broad initial spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB) and yeast in RPMI-1640 medium. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, creating a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Proposed Methodologies for In Vivo Assessment

Should in vitro results demonstrate potent activity, the next logical step is to evaluate the compound's efficacy and safety in a living organism.

Causality of Experimental Design: For promising anticancer candidates, a tumor xenograft model is the standard preclinical method to assess in vivo efficacy. This model involves implanting human cancer cells into immunodeficient mice, which allows the tumor to grow. The choice of immunodeficient mice (e.g., NU/NU or SCID) is critical to prevent the rejection of the human tumor cells. This experiment directly tests the ability of this compound to inhibit tumor growth in a complex biological system.

Experimental Protocol: Human Tumor Xenograft Mouse Model

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (the most sensitive cell line from in vitro tests) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) daily or on an optimized schedule. The control group receives the vehicle solution only.

-

Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals, excise the tumors, and record their final weight.

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's efficacy.

Proposed Signaling Pathway for Investigation

Caption: Hypothesized mechanism: Induction of apoptosis.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be systematically organized for clear interpretation and comparison.

Table 1: Sample Data Summary for In Vitro Antiproliferative Activity

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| HCT-116 | Colon Carcinoma | [Insert Value] | [InsertValue] |

| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |

| HEK293 | Normal Kidney (Toxicity) | [Insert Value] | [Insert Value] |

Table 2: Sample Data Summary for In Vitro Antimicrobial Activity

| Organism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |

| Candida albicans | Yeast | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic evaluation of this compound. The phenothiazine scaffold is a rich source of bioactive compounds, and a structured investigation is highly likely to uncover novel therapeutic properties.[1][2] Positive results from the initial in vitro screens should be followed by more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation into specific signaling pathways.[13] Similarly, promising in vivo results would necessitate further pharmacokinetic, pharmacodynamic, and toxicology studies to fully characterize the compound's potential as a drug candidate. The exploration of this and other under-studied phenothiazine derivatives represents a fertile ground for discovery in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Propionylphenothiazine | C15H13NOS | CID 66705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review | Bentham Science [eurekaselect.com]

- 10. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Propionylphenothiazine as a Phenothiazine Derivative

This guide provides a comprehensive technical overview of 10-Propionylphenothiazine, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives have been a cornerstone in medicinal chemistry for decades, leading to revolutionary advancements in psychiatry and other therapeutic areas.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential pharmacology, metabolism, and analysis of this specific N-acyl phenothiazine. While direct research on this compound is limited, this guide synthesizes available data on closely related analogues to provide a robust predictive framework.

Chemical Identity and Synthesis

Core Structure and Properties

This compound belongs to the N-acyl class of phenothiazine derivatives. The core phenothiazine structure is a tricyclic heterocycle containing a thiazine ring fused to two benzene rings. The propionyl group is attached to the nitrogen atom at position 10 of the phenothiazine ring.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NOS | PubChem |

| Molecular Weight | 255.3 g/mol | PubChem |

| IUPAC Name | 1-(10H-phenothiazin-10-yl)propan-1-one | PubChem |

| CAS Number | 6622-75-9 | ChemicalBook[3] |

Synthesis of 10-Acyl Phenothiazines: A Methodological Approach

The synthesis of 10-acyl phenothiazines, including this compound, is typically achieved through the N-acylation of the phenothiazine core. A general and effective method involves the reaction of phenothiazine with an appropriate acylating agent, such as propionyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-acylation of phenothiazine.

Materials:

-

Phenothiazine

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

Triethylamine or pyridine (as a base)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenothiazine in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Base Addition: Add a suitable base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of propionyl chloride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, the mixture is typically washed with water to remove the salt of the base. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as propionyl chloride is highly reactive towards water, which would lead to the formation of propionic acid and reduce the yield of the desired product.

-

Base: The base is essential to neutralize the HCl produced, driving the reaction to completion. The choice of base can influence the reaction rate and yield.

-

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and the phenothiazine nitrogen.

Caption: Workflow for the synthesis of this compound.

Potential Pharmacological Activity

Central Nervous System Activity

Phenothiazines are well-known for their antipsychotic effects, which are primarily attributed to their antagonism of dopamine D2 receptors in the central nervous system.[2][5][6] They can also interact with other neurotransmitter systems, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, contributing to their diverse therapeutic and side-effect profiles.[5][7] N-acyl phenothiazine derivatives have been investigated for their potential as cytotoxic agents against cancer cells and as modulators of cholinesterase activity, suggesting a broader range of CNS effects beyond traditional antipsychotic actions.[8][9]

Caption: Potential receptor interactions of phenothiazine derivatives.

Other Potential Activities

Derivatives of phenothiazine have been explored for a multitude of other therapeutic applications, including:

-

Antimicrobial effects: Some phenothiazines have shown activity against bacteria, fungi, and protozoa.[4]

-

Anticancer properties: Certain derivatives exhibit cytotoxic effects on various cancer cell lines.[8][10]

The presence of the propionyl group at the N-10 position of this compound will likely modulate its receptor binding profile and overall pharmacological activity compared to other phenothiazine derivatives.

Metabolism and Toxicology

Predicted Metabolic Pathways

The metabolism of phenothiazines is complex and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[11] Key metabolic transformations for phenothiazines include:

-

S-oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation, forming sulfoxides and sulfones.

-

N-dealkylation: For phenothiazines with N-alkyl side chains, removal of these alkyl groups is a common metabolic route.

-

Ring hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings.

-

Bioactivation: Some phenothiazines can be metabolized to reactive iminoquinone species, which can covalently bind to cellular macromolecules.[12]

For this compound, it is plausible that the propionyl group could be hydrolyzed, leading to the parent phenothiazine molecule, which would then undergo further metabolism. The phenothiazine ring itself is also a target for oxidative metabolism.

Caption: Predicted metabolic pathways for this compound.

Toxicological Profile

The toxicity of phenothiazines is generally dose-dependent and can manifest as extensions of their pharmacological effects.[5][13] Common adverse effects associated with phenothiazine antipsychotics include:

-

Central Nervous System: Sedation, extrapyramidal symptoms (dystonia, parkinsonism), and lowering of the seizure threshold.[6][7]

-

Cardiovascular System: Orthostatic hypotension and tachycardia due to alpha-adrenergic blockade.[5][7]

-

Anticholinergic Effects: Dry mouth, blurred vision, and urinary retention.[5]

The high lipophilicity of phenothiazine and the formation of reactive metabolites can contribute to generalized macromolecular disruption.[13] The specific toxicological profile of this compound would require dedicated studies, but it is reasonable to anticipate a similar spectrum of potential toxicities as other phenothiazine derivatives.

Analytical Methodologies

The analysis of phenothiazines and their metabolites in various matrices is crucial for research, quality control, and clinical monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenothiazines.[11]

Experimental Protocol: HPLC Analysis of this compound

Objective: To develop a reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio would need to be optimized.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: Determined by obtaining the UV spectrum of this compound (phenothiazines typically have strong absorbance in the UV region).

-

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples can then be determined from this curve.

Self-Validating System: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines to ensure the trustworthiness of the results.

Spectrophotometric Methods

Phenothiazines can be determined by spectrophotometry due to their characteristic UV-Visible absorption spectra.[14] Oxidation of phenothiazines often leads to colored products, a property that can be exploited for colorimetric assays.[14] Additionally, methods based on the inhibition of cholinesterase activity have been developed for some phenothiazine derivatives.[3][15]

Conclusion and Future Directions

This compound represents an intriguing member of the vast phenothiazine family. While direct experimental data on this specific compound is limited, by leveraging the extensive knowledge base of its structural analogues, we can predict its likely chemical and biological properties. The synthetic route is straightforward, and established analytical techniques can be readily adapted for its study.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its pharmacological profile. Elucidating its specific receptor interactions, metabolic fate, and toxicological properties will be crucial in determining its potential as a therapeutic agent or a research tool. The insights gained from such studies will not only shed light on this particular molecule but also contribute to the broader understanding of structure-activity relationships within the N-acyl phenothiazine class.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]

- 3. moca.net.ua [moca.net.ua]

- 4. iosrphr.org [iosrphr.org]

- 5. litfl.com [litfl.com]

- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The toxicity of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

A Technical Guide to the Potential Therapeutic Targets of 10-Propionylphenothiazine: A Roadmap for Drug Discovery

Executive Summary

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on psychiatry.[1] However, the polypharmacology of this structural class extends far beyond dopamine receptor antagonism, revealing a rich landscape of potential therapeutic applications, particularly in oncology and the treatment of neurodegenerative disorders.[2][3] This guide focuses on 10-Propionylphenothiazine, a specific derivative for which direct biological data is limited. By analyzing the extensive research on structurally related phenothiazines, we construct a strategic roadmap for investigating its therapeutic potential. This document outlines the most promising molecular targets, provides the scientific rationale for their consideration, details robust experimental protocols for their validation, and visualizes the complex biological pathways involved. The primary putative targets for this compound include the calcium-binding protein Calmodulin, the pro-survival PI3K/Akt/mTOR signaling axis, the P-glycoprotein (P-gp) efflux pump, the enzyme Acetylcholinesterase (AChE), and the Keap1-Nrf2 antioxidant pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this phenothiazine derivative.

The Phenothiazine Scaffold: A Foundation for Polypharmacology

Introduction to a Privileged Structure

The phenothiazine core, consisting of two benzene rings linked by a nitrogen and a sulfur atom in a central diazathianthracene ring system, has been a cornerstone of drug development for over 70 years.[1] Its first major success, chlorpromazine, revolutionized the treatment of schizophrenia.[1] Subsequent research has demonstrated that phenothiazine derivatives possess a broad spectrum of biological activities, including anticancer, antiemetic, antihistaminic, and neuroprotective properties.[1][3] This versatility stems from the scaffold's ability to interact with a multitude of biological targets, a characteristic known as polypharmacology.

Profiling this compound: Structure and Rationale

This compound is characterized by the attachment of a propionyl group (-C(=O)CH₂CH₃) to the nitrogen atom at position 10 of the central ring. This modification fundamentally alters the electronic and steric properties of the molecule compared to classic antipsychotic phenothiazines, which typically feature a three-carbon linker to a basic amine. The presence of the acyl group at N-10 suggests that its target profile may diverge significantly from its well-studied relatives.

As there is a notable scarcity of published biological data for this compound itself, this guide will proceed by extrapolation. We will analyze the established targets of other N-10 substituted and core phenothiazine analogs to build a logical, evidence-based framework for the investigation of this specific compound. The following sections therefore represent a series of high-priority, testable hypotheses for drug discovery professionals.

Primary Therapeutic Arenas and Key Target Classes

Based on the extensive literature on the phenothiazine class, two primary therapeutic areas emerge as highly promising for this compound: Oncology and Neurodegenerative Disorders.

Oncology

Phenothiazines have demonstrated significant anti-cancer effects through mechanisms that are often independent of their antipsychotic activity.[1]

-

2.1.1. Calmodulin (CaM): The Calcium Sensor: CaM is a ubiquitous, highly conserved calcium-binding protein that regulates hundreds of downstream proteins involved in cell proliferation, signaling, and ion transport.[4] Many phenothiazines are potent CaM antagonists, binding to it in a calcium-dependent manner and inhibiting its function.[5][6] This inhibition can disrupt critical cancer-promoting pathways, making CaM a high-value target.[4]

-

2.1.2. The PI3K/Akt/mTOR Axis: A Central Pro-Survival Pathway: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7][8] It is one of the most frequently hyperactivated pathways in human cancers.[8] Numerous studies have shown that phenothiazine derivatives can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[9]

-

2.1.3. P-glycoprotein (ABCB1): Overcoming Multidrug Resistance: P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of the cell.[10][11] Its overexpression is a primary mechanism of multidrug resistance (MDR) in cancer. Phenothiazines are well-documented inhibitors of P-gp, suggesting they could be used to re-sensitize resistant tumors to conventional chemotherapeutics.[12][13][14]

Neurodegenerative Disorders

The neuroprotective potential of phenothiazines is gaining increasing attention, with mechanisms that extend beyond their classical psychiatric applications.

-

2.2.1. Cholinesterases (AChE/BChE): Enhancing Cholinergic Neurotransmission: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[15][16] Several phenothiazine derivatives have been shown to inhibit both AChE and Butyrylcholinesterase (BChE), presenting a potential mechanism for symptomatic relief in dementia.[17][18]

-

2.2.2. The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Defense: Oxidative stress is a key pathological driver in many neurodegenerative diseases. The Keap1-Nrf2 pathway is the cell's primary defense mechanism against oxidative and electrophilic stress.[19][20] Phenothiazines have been identified as non-electrophilic activators of Nrf2, promoting the transcription of a battery of antioxidant and cytoprotective genes.[3][21] This action offers a promising avenue for disease-modifying neuroprotection.

Legacy Target: Dopamine D2 Receptor (DRD2)

While the focus of this guide is on non-traditional targets, the interaction of phenothiazines with the Dopamine D2 receptor (DRD2) cannot be ignored.[22] It is the primary mechanism of their antipsychotic effect and may contribute to some of their anti-cancer properties.[23][24] Any investigation of this compound must characterize its affinity for DRD2 to understand its potential for CNS side effects and to fully profile its mechanism of action.

In-Depth Target Analysis and Pathway Visualization

This section explores the key signaling pathways associated with the high-priority targets identified above.

The PI3K/Akt/mTOR Pathway in Oncology

Rationale: Given the frequent dysregulation of this pathway in cancer, its inhibition is a validated therapeutic strategy.[8] The ability of phenothiazines to modulate this axis suggests that this compound may suppress tumor growth and survival.

Signaling Pathway Diagram:

Quantitative Data for Representative Phenothiazines (Oncology):

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Fluphenazine | A375 (Melanoma) | Cell Viability | 9.35 | [1] |

| CWHM-974 (analog) | A375 (Melanoma) | Cell Viability | 1.37 | [1] |

| Trifluoperazine | PC-3 (Prostate) | Cell Viability | 6.67 | [25] |

| Thioridazine | B16 (Melanoma) | Cell Viability | 1.45 | [25] |

| Chlorpromazine | U87 (Glioblastoma) | Cell Viability | ~5-10 | [25] |

| Perphenazine | SH-SY5Y (Neuroblastoma) | Cell Cycle | - | [2] |

| Novel Derivative | MGC-803 (Gastric) | Cell Viability | 1.2 |[26] |

The Keap1-Nrf2 Antioxidant Response Pathway

Rationale: Activating the Nrf2 pathway can protect neurons from oxidative damage, a common pathology in neurodegenerative diseases.[21] As non-electrophilic activators, phenothiazines present a potentially safer mechanism for harnessing this pathway compared to covalent modifiers.[3]

Signaling Pathway Diagram:

Quantitative Data for Representative Phenothiazines (Neuro-related Targets):

| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|---|

| Trifluoperazine | Acetylcholinesterase | Enzyme Inhibition | Micromolar range | [18] |

| Perphenazine | Acetylcholinesterase | Enzyme Inhibition | Micromolar range | [18] |

| Fluphenazine | Dopamine D2 Receptor | Radioligand Binding | 0.4 nM (Kᵢ) | [23] |

| Chlorpromazine | Dopamine D2 Receptor | Radioligand Binding | ~1-10 nM (Kᵢ) | [23] |

| Novel Chalcone Hybrid | Acetylcholinesterase | Enzyme Inhibition | 0.053 µM (IC₅₀) |[27] |

Experimental Workflows for Target Validation

To validate the hypothesized targets of this compound, a systematic, multi-tiered experimental approach is required.

Primary Target Identification Workflow: DARTS

Rationale: To move from hypothesis to confirmation, an unbiased method to identify direct binding partners is crucial. Drug Affinity Responsive Target Stability (DARTS) is a label-free technique that identifies protein targets by exploiting the fact that a small molecule binding to a protein can stabilize it against protease digestion.

Workflow Diagram:

Experimental Protocol: DARTS

-

Cell Lysis: Culture cells of interest (e.g., A375 melanoma) and harvest. Lyse cells in non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors) on ice. Clarify lysate by centrifugation to remove debris.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Compound Treatment: Aliquot equal amounts of lysate (e.g., 100 µg) into two sets of tubes. To one set, add this compound to the desired final concentration. To the control set, add an equivalent volume of vehicle (DMSO). Incubate at room temperature for 1 hour.

-

Protease Digestion: Add a protease (e.g., Pronase) to all tubes at a predetermined optimal concentration. Incubate at room temperature for 30 minutes.

-

Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Gel Electrophoresis: Load the digested samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). Compare the lanes from the drug-treated and vehicle-treated samples. Bands that are present or more intense in the drug-treated lane represent proteins that were protected from proteolysis and are therefore candidate targets.

-

Mass Spectrometry: Carefully excise the protected bands from the gel. Submit the gel slices for in-gel digestion and subsequent protein identification by LC-MS/MS.

Key Functional Assay Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.[28]

-

Reagent Preparation: Prepare assay buffer (phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine (substrate) solution, and a solution of purified human AChE.

-

Plate Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of this compound (or a known inhibitor like Donepezil as a positive control).

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay via Rhodamine 123 Efflux This assay uses a cell line that overexpresses P-gp (e.g., L5178 MDR) and a fluorescent P-gp substrate, Rhodamine 123 (Rho123).[13] P-gp inhibitors will block the efflux of Rho123, leading to increased intracellular fluorescence, which can be measured by flow cytometry.[12]

-

Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in a serum-free medium at a concentration of 2x10⁶ cells/mL.

-

Inhibitor Incubation: Aliquot cells into flow cytometry tubes. Add varying concentrations of this compound (or a known P-gp inhibitor like Verapamil as a positive control). Incubate for 10 minutes at room temperature.

-

Substrate Loading: Add Rho123 (final concentration ~5 µM) to each tube and incubate for 20 minutes at 37°C to allow for substrate uptake and efflux.

-

Wash: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

-

Flow Cytometry: Resuspend the cell pellets in fresh PBS and analyze on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

-

Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Synthesis and Future Directions

The exploration of this compound begins with its synthesis, which can typically be achieved by the acylation of the phenothiazine parent ring with propionyl chloride or a related activated derivative.[2]

The future research trajectory for this compound should follow a logical, stage-gated progression:

-

Broad Screening: Perform initial cytotoxicity screening across a diverse panel of cancer cell lines to identify sensitive histotypes and establish a potency range.[1][25]

-

Target-Based Functional Assays: Based on the screening results, prioritize and conduct the specific functional assays detailed in Section 4.0. For example, if the compound is potent in MDR cell lines, the P-gp assay is a high priority. If it shows promise in neuroblastoma lines, the AChE assay is warranted.

-

Target Engagement Confirmation: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the compound to hypothesized targets within intact cells.

-

In Vivo Validation: Advance promising findings into relevant animal models, such as tumor xenografts for oncology or transgenic mouse models for neurodegenerative diseases, to assess efficacy and safety.

By systematically validating these high-priority targets, the scientific community can unlock the full therapeutic potential of this compound and contribute to the rich legacy of this remarkable pharmacological scaffold.

References

- 1. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. QSAR studies on P-glycoprotein-regulated multidrug resistance and on its reversal by phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. Differential effect of phenothiazines on MRP1 and P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential Effect of Phenothiazines on MRP1 and P-Glycoprotein Activity | In Vivo [iv.iiarjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage Research of 10-Propionylphenothiazine

Abstract

The phenothiazine scaffold is a cornerstone in medicinal chemistry, having yielded numerous clinically significant neuroleptic agents.[1] These compounds primarily exert their antipsychotic effects through antagonism of the dopamine D2 receptor.[2][3][4] This guide outlines a comprehensive, early-stage research program for a novel derivative, 10-Propionylphenothiazine. We provide a structured approach, from chemical synthesis and characterization to robust in vitro and in vivo pharmacological evaluation. The methodologies detailed herein are designed to rigorously assess the compound's potential as a dopamine D2 receptor antagonist, predict its therapeutic efficacy, and unmask potential liabilities such as extrapyramidal side effects. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities within the phenothiazine class.

Introduction: The Rationale for Investigating this compound

Phenothiazines were the first class of effective antipsychotic medications, revolutionizing the treatment of schizophrenia and other psychotic disorders.[5][6][7] Their mechanism of action is primarily linked to the blockade of dopamine receptors in the mesolimbic pathway of the brain.[4] The structure-activity relationship (SAR) of phenothiazines has been extensively studied, revealing key structural requirements for potent neuroleptic activity.[8][9]

Key SAR Insights for Phenothiazines:

-

Position 2 Substitution: An electron-withdrawing group at the 2-position of the tricyclic ring generally enhances antipsychotic activity.[8][9]

-

N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 (N-10) from a terminal tertiary amine is considered optimal for neuroleptic efficacy.[8][9] This chain length is believed to correctly position the terminal amine to interact with the dopamine receptor in a manner that mimics dopamine itself.[8]